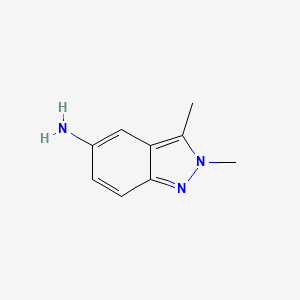
2,3-Dimethyl-2H-indazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dimethyl-2H-indazol-5-amine is an organic compound with the molecular formula C9H11N3. It belongs to the class of indazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry . This compound is characterized by a bicyclic structure consisting of a pyrazole ring fused to a benzene ring, with two methyl groups and an amine group attached at specific positions.
作用機序
Target of Action
2,3-Dimethyl-2H-indazol-5-amine is a derivative of the heterocyclic compound indazole . Indazole derivatives have been found to interact with a variety of targets, including CHK1 and CHK2 kinases , and the cell volume-regulated human kinase h-sgk . These kinases play a crucial role in cell cycle regulation and response to DNA damage, making them important targets in the treatment of diseases such as cancer .
Mode of Action
It is known that indazole derivatives can inhibit, regulate, and/or modulate their targets . This interaction can lead to changes in the activity of the targeted kinases, potentially disrupting the cell cycle and inducing cell death in cancer cells .
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to its targets. For instance, the inhibition of CHK1 and CHK2 kinases can disrupt the cell cycle, preventing the replication of damaged DNA and promoting apoptosis . Similarly, modulation of h-sgk could affect cell volume regulation, which is crucial for cell survival and function .
Pharmacokinetics
It is known that the compound is soluble in dmso and methanol , suggesting that it may be well-absorbed in the body. The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would impact its bioavailability and therapeutic efficacy.
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. Given its potential inhibitory effects on CHK1, CHK2, and h-sgk, the compound could induce cell cycle arrest and apoptosis in cancer cells . This could result in the reduction of tumor growth and potentially contribute to the treatment of cancer.
生化学分析
Biochemical Properties
2,3-Dimethyl-2H-indazol-5-amine plays a significant role in biochemical reactionsThe nature of these interactions is largely dependent on the functional groups present in the this compound molecule .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Transport and Distribution
It is likely that it interacts with various transporters or binding proteins, which could affect its localization or accumulation .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethyl-2H-indazol-5-amine typically involves the cyclization of substituted benzamidines. One common method includes the use of organophosphorus-mediated reductive cyclization followed by N-N bond formation . Another approach involves the transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N-N bond formation employing oxygen as the terminal oxidant .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to meet the demands of pharmaceutical and chemical industries .
化学反応の分析
Types of Reactions: 2,3-Dimethyl-2H-indazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or hydroxyl derivatives.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indazole ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed: The major products formed from these reactions include various substituted indazole derivatives, which can exhibit enhanced biological activities and serve as intermediates for further chemical modifications .
科学的研究の応用
2,3-Dimethyl-2H-indazol-5-amine has a wide range of applications in scientific research, including:
類似化合物との比較
1H-Indazole: A structurally similar compound with a different tautomeric form, exhibiting distinct biological activities.
2H-Indazole: Another tautomeric form with unique chemical properties and applications.
3-Methylindazole: A derivative with a single methyl group, used in various chemical and biological studies.
Uniqueness: 2,3-Dimethyl-2H-indazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of two methyl groups and an amine group at specific positions enhances its potential as a versatile intermediate for the synthesis of diverse bioactive compounds .
特性
IUPAC Name |
2,3-dimethylindazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3/c1-6-8-5-7(10)3-4-9(8)11-12(6)2/h3-5H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEKUCYHCKZEAAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C=CC2=NN1C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(1,7-dimethyl-2,4-dioxo-8-phenethyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2820636.png)
![6-(trifluoromethyl)-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one](/img/structure/B2820637.png)
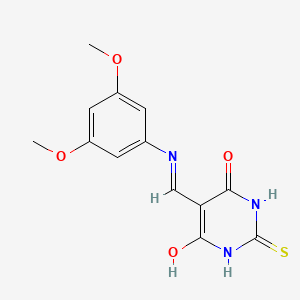
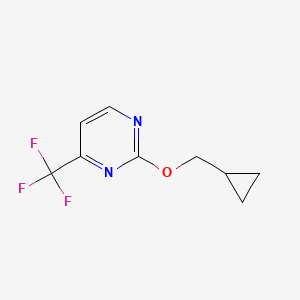
![2-[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]-N-[3-(propan-2-yl)phenyl]acetamide](/img/structure/B2820643.png)
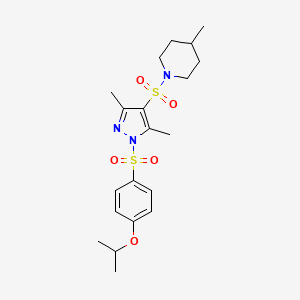
![tert-Butyl 7-(aminomethyl)-3-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B2820645.png)

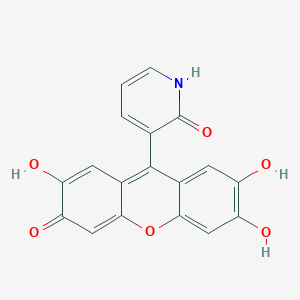
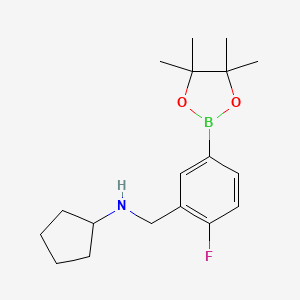
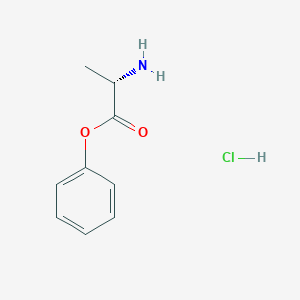
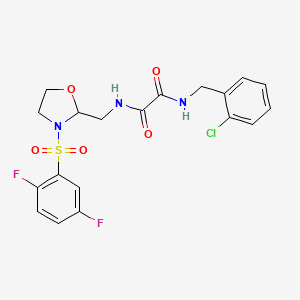
![Ethyl 2-[2-(4-oxochromene-3-carbonyl)imino-1,3-benzothiazol-3-yl]acetate](/img/new.no-structure.jpg)
![[3-(trifluoromethyl)phenyl]methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2820656.png)
